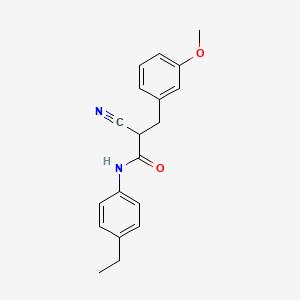

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide

Description

2-Cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide is a cyano-functionalized propanamide derivative characterized by a propanamide backbone substituted with a 4-ethylphenyl group at the amide nitrogen and a 3-methoxyphenyl group at the β-carbon. The compound’s structural complexity arises from the combination of aromatic (ethylphenyl, methoxyphenyl) and polar (cyano, amide) functionalities, which may confer unique physicochemical properties.

Properties

IUPAC Name |

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-14-7-9-17(10-8-14)21-19(22)16(13-20)11-15-5-4-6-18(12-15)23-2/h4-10,12,16H,3,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSIYVSPYYVURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves the following steps:

Formation of the Amide Bond: This can be achieved by reacting 4-ethylphenylamine with 3-(3-methoxyphenyl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like cyanogen bromide (BrCN) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Cyanogen bromide (BrCN) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted amides or nitriles.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its unique structural features that may confer biological activity.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells. In vitro studies have shown a reduction in cell viability by 50% at concentrations of 10 µM after 48 hours of treatment, with increased expression of apoptotic markers such as caspase-3 .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for key bacterial strains are as follows:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest its potential in developing new antimicrobial agents .

Biological Research

The compound is being explored for its interactions with biological targets, which may lead to therapeutic applications.

- Mechanism of Action : The mechanism involves enzyme inhibition and receptor modulation. The cyano group may interact with nucleophilic sites on enzymes, altering their activity and influencing cellular signaling pathways .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation and reduction processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer effects of 2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide on human breast cancer cell lines. The study demonstrated that treatment with this compound resulted in significant apoptosis, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against various pathogens. The findings confirmed its effectiveness against multiple strains, suggesting further investigation into its use as an antibiotic .

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide, highlighting substituent variations, molecular features, and research findings:

Structural and Functional Differences

- Substituent Effects: The 4-ethylphenyl group in the target compound provides moderate hydrophobicity compared to the 4-chlorobenzyl group in , which increases electronegativity and steric bulk. The 3-methoxyphenyl substituent offers electron-donating effects via the methoxy group, contrasting with the pyridin-4-yl group in , which introduces aromatic basicity and hydrogen-bond acceptor sites. Cyano vs. Chloro: The α-cyano group in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to β-chloro analogs (e.g., ), which may exhibit different reactivity in nucleophilic substitutions.

Biological Activity

2-Cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₉H₂₀N₂O₂

- Molecular Weight : Approximately 308.37 g/mol

The presence of a cyano group, an ethyl group, and a methoxyphenyl group contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer cell growth and survival. Further studies are required to elucidate these pathways in detail .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI examined the antibacterial and antifungal activities of various compounds, including derivatives of cyanoacrylamides. The results indicated that the tested compound exhibited promising activity against several pathogens, suggesting its potential use in treating infections caused by resistant strains . -

Anticancer Research :

Another investigation focused on the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to act as an electrophile, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to enzyme inhibition or receptor modulation, ultimately affecting cellular processes .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Cyano-N-(4-methylphenyl)-3-(3-methoxyphenyl)propanamide | C₁₈H₁₈N₂O₂ | Lacks ethyl group; different biological profile |

| 2-Cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide | C₁₉H₂₀N₂O₂ | Different substitution pattern; varied activity |

The specific arrangement of functional groups in this compound is crucial for its biological activity, influencing both its reactivity and interaction with biological targets .

Q & A

Basic Research Question

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O and C–H···O interactions) to confirm stereochemistry and amide resonance .

- Spectroscopic Analysis : Use H/C NMR to verify substituent positions (e.g., methoxy at C3-phenyl, cyano at C2). FT-IR confirms C≡N (2250 cm) and amide C=O (1650 cm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]: ~351.16 g/mol).

How can researchers design interaction studies to elucidate biological targets of this compound?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., kinases, GPCRs) to measure binding kinetics (, ) and affinity () .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen-bond-driven interactions) .

- Cellular Assays : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement (e.g., apoptosis assays for anticancer activity) .

How can contradictory reports on this compound’s pharmacological activity be resolved?

Advanced Research Question

- Structural Analogs : Compare bioactivity with analogs (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) to identify substituent-specific effects .

- Experimental Conditions : Re-evaluate assay variables (e.g., cell line specificity, serum concentration) that may alter IC values .

- Meta-Analysis : Use computational tools (e.g., Bayesian modeling) to integrate data from disparate studies and identify outliers .

What methodologies are used to determine key physicochemical properties like logP and solubility?

Basic Research Question

- logP Calculation : Apply fragment-based methods (e.g., Ghose-Crippen) with correction factors for resonance (e.g., +3 CM for amide-nitrile conjugation) and hydrogen bonding .

- Solubility Profiling : Use shake-flask method in buffered solutions (pH 1.2–7.4) with HPLC quantification. Correlate results with Hansen solubility parameters .

Table 1 : Example logP Correction Factors for Related Compounds

| Fragment | Contribution (CM) | Rationale |

|---|---|---|

| Cyano group | +0.63 | Electron-withdrawing effect |

| Methoxyphenyl | -0.22 | Increased hydrophilicity |

| Amide resonance | +3.0 | Hydrogen-bond donor/acceptor |

How can molecular dynamics (MD) simulations predict this compound’s mechanism of action?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model binding poses with target proteins (e.g., androgen receptor for anti-cancer activity). Validate with free-energy perturbation (FEP) calculations .

- MD Trajectories : Simulate >100 ns in explicit solvent to assess conformational stability. Analyze hydrogen-bond occupancy (e.g., between cyano group and catalytic lysine residues) .

What strategies ensure reproducibility in synthesizing and testing this compound?

Basic Research Question

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

- Analytical Validation : Confirm batch consistency via H NMR (δ 7.2–6.8 ppm for aromatic protons) and LC-MS .

- Storage : Store under inert gas (argon) at -20°C to prevent hydrolysis of the cyano group .

What are the safety protocols for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile reagents (e.g., cyanogen bromide) .

- Waste Disposal : Neutralize acidic/basic residues before incineration. Segregate halogenated waste (if chlorinated solvents used) .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Advanced Research Question

- Analog Synthesis : Modify substituents systematically (e.g., replace 4-ethylphenyl with 4-fluorophenyl) and test in enzymatic assays.

- 3D-QSAR : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to predict activity cliffs .

Table 2 : SAR Trends for Anti-Proliferative Activity

| Substituent | IC (μM) | Notes |

|---|---|---|

| 3-Methoxyphenyl | 2.4 | Optimal H-bond donor |

| 4-Chlorophenyl | 8.7 | Reduced solubility |

| 4-Cyanophenyl | 1.9 | Enhanced target affinity |

What advanced techniques resolve crystallographic disorder in this compound’s structure?

Advanced Research Question

- High-Resolution XRD : Collect data at 100 K to minimize thermal motion. Use SHELXL for refinement, applying restraints to disordered moieties (e.g., ethyl group on phenyl) .

- Twinned Data Correction : Apply TWINABS for scaling and HKL-3000 for integration in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.